molecular formula C9H13N3O2S B14029798 Tert-butyl (imino(thiazol-2-yl)methyl)carbamate

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate

Cat. No.: B14029798
M. Wt: 227.29 g/mol
InChI Key: BJYCKMFPGDMOHL-UHFFFAOYSA-N
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Description

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate is a synthetic intermediate designed for research and development applications, particularly in the field of medicinal chemistry. The compound features a thiazole ring, a privileged structure in drug discovery known for its prevalence in pharmacologically active molecules. Thiazole derivatives have demonstrated significant potential in the development of anticancer agents, with some compounds exhibiting potent cytotoxicity against various human cancer cell lines . Additionally, thiazole-containing molecules are explored as modulators of biological targets such as P-glycoprotein (P-gp) to address multidrug resistance in cancer therapy and as selective antagonists for ion channels like the Zinc-Activated Channel (ZAC) . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility in synthetic organic chemistry, allowing for further structural elaboration under mild conditions. Researchers can utilize this reagent as a key building block for constructing more complex molecules, such as thiazole conjugated amino acid hybrids, which have shown promise as cytotoxic agents . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

tert-butyl N-(1,3-thiazole-2-carboximidoyl)carbamate

InChI

InChI=1S/C9H13N3O2S/c1-9(2,3)14-8(13)12-6(10)7-11-4-5-15-7/h4-5H,1-3H3,(H2,10,12,13)

InChI Key

BJYCKMFPGDMOHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)C1=NC=CS1

Origin of Product

United States

Preparation Methods

Synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate

Step Reagents and Conditions Outcome
1 2-amino-5-bromothiazole monohydrobromide + di-tert-butyl dicarbonate Reaction in pyridine at 20 °C
2 Stirring until completion Formation of tert-butyl carbamate
Yield 63% Isolated product

This reaction protects the amino group on the thiazole ring, enabling further functionalization.

Functionalization via Aldehyde Alkylation

Step Reagents and Conditions Outcome
1 tert-butyl methyl(4-methylthiazol-2-yl)carbamate + LDA (−78 °C) Deprotonation of methyl group
2 Addition of aldehyde (e.g., acetaldehyde) Formation of hydroxyalkyl intermediate
3 Workup with aqueous acid, extraction, and purification Isolated hydroxypropyl carbamate
Yield Typically moderate to good (dependent on aldehyde and conditions) Intermediate for further transformations

This method allows the introduction of side chains that can be converted into imino groups via oxidation or condensation.

Direct Condensation with Oxoacetate Derivatives

Step Reagents and Conditions Outcome
1 tert-butyl carbamate-protected amine + ethyl 2-oxoacetate derivative Mixing in organic solvent
2 Addition of base (e.g., triethylamine) Formation of imino-linked product
3 Stirring at 50-60 °C for several hours High yield and purity of product

This method is noted for its industrial relevance due to higher yields and reduced viscosity issues compared to previous methods using salt forms of reagents.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Boc Protection with Boc2O Amino-thiazole, di-tert-butyl dicarbonate, pyridine 20 °C, stirring ~60-70 Simple, selective protection Moderate yield, requires base
Aldehyde Alkylation via LDA Boc-protected thiazole, LDA, aldehyde −78 °C to RT, inert atmosphere Moderate Enables functionalization at methyl site Requires low temperature and careful handling
Condensation with Oxoacetate + Base Boc-protected amine, ethyl 2-oxoacetate, triethylamine 50-60 °C, several hours 85-93 High yield, industrial scalability Requires careful control of base amount and temperature

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (imino(thiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Substituents on Thiazole Core Key Functional Groups Biological Target/Activity Reference
Tert-butyl (imino(thiazol-2-yl)methyl)carbamate Iminomethyl at C2 Carbamate, imino Intermediate for kinase inhibitors
tert-Butyl ((4-cyano-5-iodothiazol-2-yl)methyl)carbamate (28) Cyano (C4), iodo (C5), methylcarbamate (C2) Cyano, halogen Biotinylated largazole analogues
tert-Butyl (5-(3-chlorophenyl)thiazol-2-yl)carbamate derivatives (19h, 19i) Chlorophenyl/bromophenyl (C5), oxadiazole-pyrrolidine Aryl, oxadiazole Sphingosine kinase (SphK1/2) inhibitors
tert-Butyl ((5-(methylsulfonyl)biphenyl)thiazol-2-yl)carbamate Sulfonyl-biphenyl (C5) Sulfonyl, biphenyl Lysyl oxidase (LOX/LOXL2) inhibitors
tert-Butyl (5-acetyl-4-(trifluoromethyl)thiazol-2-yl)carbamate (14) Acetyl (C5), trifluoromethyl (C4) Trifluoromethyl, acetyl CDK9 inhibitors

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds with cyano (28) or sulfonyl groups (5) exhibit enhanced electrophilicity, facilitating nucleophilic reactions in bioconjugates or enzyme inhibition .
  • Aryl Substituents : Chlorophenyl/bromophenyl derivatives (19h, 19i) show improved selectivity for SphK1/2, likely due to hydrophobic interactions with the enzyme’s active site .
  • Trifluoromethyl Groups : The trifluoromethyl group in compound 14 enhances metabolic stability and binding affinity for CDK9, as evidenced by HR-MS data (m/z 394.1359) .

Key Observations:

  • Cross-Coupling Reactions : Suzuki coupling (e.g., compound 28) and Buchwald-Hartwig amination (e.g., LOX inhibitors) are prevalent for introducing aryl/heteroaryl groups .
  • Oxidation Steps : Sulfide-to-sulfoxide/sulfone transformations (e.g., m-CPBA in ) are critical for enhancing inhibitor potency .

Table 3: Activity Data for Select Compounds

Compound Name Biological Target IC50/Activity Data Selectivity Notes Reference
tert-Butyl (5-(3-chlorophenyl)thiazol-2-yl)carbamate (19h) SphK1/2 IC50 = 0.5 µM (SphK1) Dual inhibitor with >10-fold selectivity
tert-Butyl ((5-(methylsulfonyl)biphenyl)thiazol-2-yl)carbamate LOXL2 IC50 = 50 nM 100-fold selectivity over LOX
tert-Butyl (5-acetyl-4-(trifluoromethyl)thiazol-2-yl)carbamate (14) CDK9 IC50 = 12 nM High kinase selectivity (CDK2/7 IC50 >1 µM)

Key Observations:

  • SphK1/2 Inhibitors : Chlorophenyl derivative 19h demonstrates dual inhibition but higher potency against SphK1, attributed to steric complementarity with the hydrophobic pocket .
  • LOX/LOXL2 Selectivity: Sulfonyl-biphenyl derivatives exhibit nanomolar inhibition of LOXL2, crucial for anti-fibrotic applications .
  • Kinase Selectivity : Trifluoromethyl substitution in 14 reduces off-target effects on other CDKs, as confirmed by kinase profiling .

Physicochemical and Spectroscopic Data

  • NMR Shifts :
    • tert-Butyl carbamate protons typically resonate at δ 1.48 ppm (18H, Boc group) in CDCl3 .
    • Thiazole C5-substituents (e.g., acetyl in 14) show distinct carbonyl signals at δ 176.5–176.6 ppm in 13C NMR .
  • HR-MS Accuracy : Deviations <1 ppm (e.g., 19h: Calcd 680.2422, Found 680.2435) confirm synthetic precision .

Biological Activity

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H14N4O2S
Molecular Weight: 246.30 g/mol
IUPAC Name: this compound
CAS Number:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to cell proliferation and inflammation.
  • Receptor Interaction: It may interact with specific receptors, modulating signaling pathways that affect cellular responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. In vitro assays demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Activity

The compound has also been investigated for its antitumor properties. In a series of experiments, it was found to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of the cell cycle.

Cell Line IC50 (µM)
HeLa5.0
MCF-73.5
A5494.0

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazole ring have shown varying effects on potency and selectivity:

  • Substituents at C4 Position: Increasing lipophilicity at this position generally enhances antimicrobial activity.
  • Amino Group Variations: Substitution with different amino groups has been shown to affect both enzyme inhibition and receptor binding affinity.

Case Study 1: Antibacterial Activity

In a study published in MDPI, this compound was tested against a panel of bacterial strains. The results indicated that modifications to the thiazole ring significantly influenced antibacterial efficacy, particularly with halogen substitutions enhancing activity against resistant strains .

Case Study 2: Cancer Research

Research conducted on the antitumor effects revealed that this compound exhibited selective cytotoxicity towards tumor cells compared to normal cells. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's potential as an anticancer agent .

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